5-(4-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, trifluoromethoxy, and trifluoromethyl groups
Preparation Methods
The synthesis of 5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the various substituents. One common synthetic route involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-ketoester to form the pyrazole ring, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy and trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl and trifluoromethoxy groups enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar compounds to 5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:
(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: This compound shares the methoxy and trifluoromethyl groups but lacks the pyrazolo[1,5-a]pyrimidine core.
Trifluoromethyl ethers: Compounds containing trifluoromethyl ether groups, which exhibit similar chemical properties and reactivity.
Trifluoromethylthio compounds: These compounds contain trifluoromethylthio groups and are studied for their unique biological activities.
The uniqueness of 5-(4-METHOXYPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20F6N4O3 |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H20F6N4O3/c1-32(14-5-9-16(10-6-14)36-23(27,28)29)21(34)18-12-20-30-17(13-3-7-15(35-2)8-4-13)11-19(22(24,25)26)33(20)31-18/h3-10,12,17,19,30H,11H2,1-2H3 |
InChI Key |
SMXCEEUXZXSQFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)OC)C(F)(F)F |
Origin of Product |
United States |
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